Cas no 2197909-48-9 (3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole)

3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of a pyrazole compound, commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, making it valuable in medicinal chemistry applications. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety facilitates Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of complex biaryl structures. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its robust reactivity and compatibility with diverse reaction conditions. Its crystalline nature and stability under standard handling conditions further contribute to its utility in synthetic workflows.
3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole structure
2197909-48-9 structure
Product Name:3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
CAS No:2197909-48-9
MF:C11H17BF2N2O2
MW:258.072689771652
CID:5463883
Update Time:2025-05-25

3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 3-(DIFLUOROMETHYL)-1-METHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
    • C92689
    • Z2234216692
    • 3-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
    • Inchi: 1S/C11H17BF2N2O2/c1-10(2)11(3,4)18-12(17-10)7-6-16(5)15-8(7)9(13)14/h6,9H,1-5H3
    • InChI Key: PZYDMALVYBQEHA-UHFFFAOYSA-N
    • SMILES: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CN(C)N=1)F

Computed Properties

  • Exact Mass: 258.1351143 g/mol
  • Monoisotopic Mass: 258.1351143 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3
  • Molecular Weight: 258.07

3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Pricemore >>

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Additional information on 3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Recent Advances in the Study of 3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 2197909-48-9)

The compound 3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 2197909-48-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of this boronic ester derivative in the development of novel kinase inhibitors. The presence of the difluoromethyl group and the boronic ester moiety makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of bioactive molecules. Researchers have successfully employed this compound in the synthesis of targeted therapies for various cancers, leveraging its ability to modulate key signaling pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory activity against several tyrosine kinases, including EGFR and VEGFR. The study utilized in vitro and in vivo models to evaluate its efficacy, revealing promising results in terms of tumor growth suppression and minimal off-target effects. These findings suggest that 2197909-48-9 could serve as a valuable scaffold for the development of next-generation kinase inhibitors.

Another area of interest is the compound's potential application in the treatment of inflammatory diseases. A recent preprint on bioRxiv reported its ability to inhibit NF-κB signaling, a critical pathway in inflammation and immune responses. The study employed molecular docking and cellular assays to elucidate the mechanism of action, providing a foundation for further preclinical development.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 2197909-48-9. Current research is focused on improving its solubility and bioavailability through structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these limitations and accelerate its transition into clinical trials.

In conclusion, 3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole represents a promising candidate for drug development, with applications spanning oncology and immunology. Continued research into its mechanism of action and optimization of its chemical properties will be crucial for realizing its full therapeutic potential.

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